2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-o-dmt-uridine 3'-ce-phosphoramidite

Descripción general

Descripción

Convertible nucleoside phosphoramidite that allows the formation of N4-alkyl-C residues in RNA for structural studies.

Actividad Biológica

2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-O-DMT-uridine 3'-CE-phosphoramidite (CAS RN: 220382-28-5) is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structural features, including the tert-butyldimethylsilyl (TBDMS) protecting group and the chlorophenyl moiety, contribute to its biological activity, particularly in nucleic acid chemistry and potential therapeutic applications.

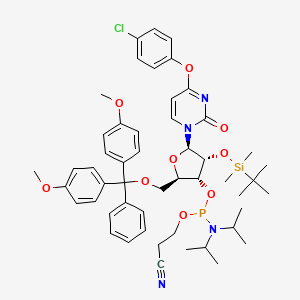

Chemical Structure

The compound's structure can be represented as follows:

This chemical formula indicates the presence of a chlorophenyl group, which is known for imparting various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its application in oligonucleotide synthesis and its potential effects on cellular systems. The following sections summarize key findings regarding its biological properties.

1. Antiproliferative Activity

Research has indicated that compounds containing chlorophenyl groups can exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown that the introduction of chlorophenyl moieties significantly enhances their cytotoxicity against cancer cells, suggesting that similar effects may be observed with the phosphoramidite .

2. Cell Cycle Modulation

In related studies, compounds with similar structural features have been shown to induce cell cycle disturbances. For example, certain derivatives have led to significant alterations in cell cycle phases, particularly increasing the G2/M phase population while decreasing G0/G1 phase cells. This effect is often associated with pro-apoptotic activity .

The mechanism through which these compounds exert their biological effects often involves disruption of microtubule dynamics and activation of apoptotic pathways. The activation of caspases, particularly caspase-3, has been noted as a critical factor in mediating apoptosis in response to treatment with chlorophenyl-containing compounds .

Case Studies

Several case studies highlight the biological implications of structurally related compounds:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 13AES3 | SiHa (cervical) | 2.70 | Antiproliferative |

| 13AES1 | NIH/3T3 (fibroblast) | >100 | Low cytotoxicity |

| TBDMS derivative | MCF-7 (breast) | 26.56 | Moderate antiproliferative |

These studies indicate that the presence of the TBDMS and chlorophenyl groups can enhance selectivity towards cancer cells while sparing normal cells.

Research Findings

Recent research has focused on elucidating the interactions between this phosphoramidite and various biological targets:

- Protein Interactions : Analysis of multiple compound-protein interactions suggests potential binding affinities to key targets involved in cell proliferation and apoptosis pathways .

- In vitro Studies : In vitro assays demonstrate that derivatives with similar structures can significantly inhibit cell growth in a dose-dependent manner, highlighting their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of 2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-o-dmt-uridine 3'-ce-phosphoramidite lies in its use as a building block for oligonucleotide synthesis. The TBDMS group protects the hydroxyl functionalities during various chemical transformations, allowing for selective reactions without unwanted side reactions.

Synthesis of Oligonucleotides

Oligonucleotides are short sequences of nucleotides that have applications in molecular biology, including gene synthesis, antisense therapy, and RNA interference. The TBDMS protecting group allows for:

- Selective phosphorylation : The TBDMS group is stable under phosphorylation conditions, enabling efficient coupling reactions with phosphoramidites to form phosphodiester bonds.

- Regioselectivity : The compound preferentially reacts at the 5'-hydroxyl position of nucleosides, facilitating controlled synthesis and minimizing by-products .

Protecting Group Chemistry

The TBDMS group is widely recognized as an effective protecting group for hydroxyl functionalities. Its use in nucleoside chemistry is particularly advantageous due to several factors:

Stability and Selectivity

- Chemical Stability : The TBDMS group is resistant to hydrolysis and can withstand various reaction conditions, making it ideal for complex synthetic pathways.

- Selective Deprotection : The TBDMS group can be selectively removed under mild conditions without affecting other functional groups present in the molecule . This selectivity is crucial when multiple protecting groups are utilized in a single synthetic route.

Therapeutic Applications

The derivatives synthesized from this compound have potential therapeutic applications:

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA sequences, inhibiting gene expression. The stability provided by the TBDMS group enhances the pharmacokinetic properties of ASOs, leading to improved efficacy in therapeutic applications against various diseases, including cancer and genetic disorders .

RNA Interference

The compound can also be utilized in the development of small interfering RNAs (siRNAs), which are essential tools for gene silencing. By incorporating this modified nucleoside into siRNA constructs, researchers can enhance stability and specificity against target mRNA sequences.

Propiedades

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64ClN4O9PSi/c1-35(2)56(36(3)4)66(61-33-15-31-53)64-46-44(34-60-51(37-16-13-12-14-17-37,38-18-24-41(58-8)25-19-38)39-20-26-42(59-9)27-21-39)63-48(47(46)65-67(10,11)50(5,6)7)55-32-30-45(54-49(55)57)62-43-28-22-40(52)23-29-43/h12-14,16-30,32,35-36,44,46-48H,15,33-34H2,1-11H3/t44-,46-,47-,48-,66?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFZITNABJEUHO-CFFQSJKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64ClN4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

971.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.